1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
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Overview
Description
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with ethoxyphenyl and tert-butyl-ethoxybenzenesulfonyl groups. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions, where the piperazine ring reacts with ethoxy-substituted aryl halides.
Sulfonylation: The tert-butyl-ethoxybenzenesulfonyl group is introduced through a sulfonylation reaction, where the piperazine derivative reacts with tert-butyl-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
Scientific Research Applications
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: Known for its psychoactive properties.
1-(2,3-Dichlorophenyl)piperazine: Studied for its potential antidepressant effects.
1-(4-Fluorophenyl)piperazine: Investigated for its role in modulating neurotransmitter systems.
Uniqueness
1-(3-Tert-butyl-4-ethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxyphenyl and tert-butyl-ethoxybenzenesulfonyl groups may enhance its stability, solubility, and interaction with biological targets compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O4S/c1-6-29-22-13-12-19(18-20(22)24(3,4)5)31(27,28)26-16-14-25(15-17-26)21-10-8-9-11-23(21)30-7-2/h8-13,18H,6-7,14-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXBWYBNXZNTNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OCC)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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